Uridylyl-(3'.5')-adenylyl-(3'.5')-adenosine

Oligonucleotide Analysis HPLC Sequence Isomer Resolution

Uridylyl-(3'.5')-adenylyl-(3'.5')-adenosine (CAS 2889-33-0, EINECS 220-757-2), commonly abbreviated as UpApA, is a ribotrinucleoside diphosphate with the sequence uridine-adenine-adenine linked exclusively by natural 3'→5' phosphodiester bonds. With a molecular formula of C29H36N12O18P2 and a molecular weight of 902.6 g/mol, it serves as a defined-sequence oligonucleotide tool for investigating enzyme specificity, RNA conformation, and as a building block in enzymatic ligation strategies.

Molecular Formula C29H36N12O18P2
Molecular Weight 902.6 g/mol
CAS No. 2889-33-0
Cat. No. B12663017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridylyl-(3'.5')-adenylyl-(3'.5')-adenosine
CAS2889-33-0
Molecular FormulaC29H36N12O18P2
Molecular Weight902.6 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C(N=CN=C87)N)O)O)O
InChIInChI=1S/C29H36N12O18P2/c30-22-14-24(34-6-32-22)40(8-36-14)26-17(45)16(44)11(56-26)4-53-60(49,50)59-21-12(57-28(19(21)47)41-9-37-15-23(31)33-7-35-25(15)41)5-54-61(51,52)58-20-10(3-42)55-27(18(20)46)39-2-1-13(43)38-29(39)48/h1-2,6-12,16-21,26-28,42,44-47H,3-5H2,(H,49,50)(H,51,52)(H2,30,32,34)(H2,31,33,35)(H,38,43,48)
InChIKeyDUHDLKIBOUSAIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridylyl-(3'.5')-adenylyl-(3'.5')-adenosine (UpApA, CAS 2889-33-0): Defined Trinucleoside Diphosphate for Enzymatic & Structural Studies


Uridylyl-(3'.5')-adenylyl-(3'.5')-adenosine (CAS 2889-33-0, EINECS 220-757-2), commonly abbreviated as UpApA, is a ribotrinucleoside diphosphate with the sequence uridine-adenine-adenine linked exclusively by natural 3'→5' phosphodiester bonds . With a molecular formula of C29H36N12O18P2 and a molecular weight of 902.6 g/mol, it serves as a defined-sequence oligonucleotide tool for investigating enzyme specificity, RNA conformation, and as a building block in enzymatic ligation strategies [1]. Its specific terminal and internal base composition confers distinct reactivity profiles compared to other trinucleoside diphosphates, making it a critical reference standard for nucleic acid research.

Why Substituting UpApA with Generic Trinucleoside Diphosphates Risks Experimental Inconsistency


The scientific value of UpApA is encoded in its unique base sequence and phosphodiester connectivity, which dictate its behavior as an enzyme substrate, its chromatographic retention, and its biophysical properties. Generic substitution with other trinucleoside diphosphates, such as ApApA or sequence isomers like ApApU, introduces quantifiable biases: RNase A will not cleave ApApA due to the absence of a pyrimidine base [1], and sequence isomers cannot be distinguished by mass alone, requiring specific chromatographic conditions for resolution [2]. Even a simple dinucleotide like UpA cannot replace UpApA in defining 3'-terminal acceptor specificity for T4 RNA ligase, where the terminal adenosine critically influences ligation efficiency [3]. Therefore, chemical identity alone does not guarantee functional equivalence.

Quantitative Differentiation of UpApA (2889-33-0) from Closest Analogs


Chromatographic Resolution of UpApA from Sequence Isomer ApApU Under Identical HPLC Conditions

UpApA can be distinguished from its sequence isomer ApApU, which shares an identical molecular mass (901.0 m/z), by a significant difference in retention time on a reverse-phase HPLC system [1]. This separation is critical for identity confirmation and purity assessment, as mass spectrometry alone fails to differentiate these isomers [1].

Oligonucleotide Analysis HPLC Sequence Isomer Resolution

Differential Susceptibility to Ribonuclease A Cleavage Versus ApApA

UpApA contains an internal uridylyl-(3'→5')-adenosine (UpA) bond, which constitutes a canonical recognition and cleavage site for bovine pancreatic ribonuclease A (RNase A). In contrast, the homo-adenine trinucleoside diphosphate ApApA lacks a pyrimidine base and is resistant to RNase A-catalyzed hydrolysis [1][2]. While direct kinetic data for the trinucleotide UpApA is not reported, the dinucleotide UpA is cleaved by RNase A with a kcat of 1.4 × 10³ s⁻¹ and a Km of 500-700 μM at pH 6.0 and 25°C [2]. This class-level inference predicts UpApA will be an efficient substrate for RNase A, yielding uridine 2',3'-cyclic phosphate and ApA.

Enzyme Specificity RNase A Phosphodiester Hydrolysis

Predicted T4 RNA Ligase Acceptor Efficiency Based on 3'-Terminal Adenosine vs. Uridine

The terminal 3'-nucleoside of an acceptor oligonucleotide strongly influences the efficiency of T4 RNA ligase-catalyzed joining. Studies classifying trinucleoside diphosphates as 'good' or 'poor' acceptors demonstrate that ApApA (3'-terminal adenosine) is a good acceptor, whereas UpUpU (3'-terminal uridine) is a poor acceptor [1]. By direct structural analogy, UpApA, which terminates in adenosine at its 3'-end, is classified as a good acceptor, while trinucleotides ending in uridine exhibit significantly reduced ligation efficiency [1][2].

RNA Ligation T4 RNA Ligase Acceptor Specificity

Conformational Sensitivity in Circular Dichroism Compared to Adenine-Only Trimers

The presence of a uridine-adenine (UpA) sequence within a trinucleoside diphosphate imparts conformational sensitivity detectable by circular dichroism (CD) spectroscopy. PPP calculations on dinucleoside phosphates demonstrated that the CD spectra of UpA and ApU are sensitive to small conformational changes, whereas the spectrum of ApA is insensitive over the range of conformations studied [1]. This property extends to trinucleotides: ApUpA is included among CD-characterized trimers that show sequence-dependent stacking [2]. Consequently, UpApA's CD spectrum serves as a more sensitive and informative probe of local RNA structure compared to poly-adenine trimers like ApApA.

RNA Conformation Circular Dichroism Base Stacking

High-Impact Application Scenarios for UpApA (2889-33-0) in Fundamental and Applied RNA Research


Defined Substrate for Ribonuclease A Kinetic and Mechanistic Studies

UpApA provides a reproducible, single-turnover substrate to study RNase A catalysis. Its internal UpA bond is cleaved efficiently, yielding uridine 2',3'-cyclic phosphate and ApA [1]. This contrasts with ApApA, which is completely resistant to RNase A, making UpApA essential for experiments requiring a trinucleotide substrate that mimics natural RNA cleavage sites [1].

Efficient Acceptor Block in T4 RNA Ligase-Mediated RNA Synthesis

In stepwise enzymatic oligoribonucleotide synthesis, UpApA acts as an efficient acceptor block. Its 3'-terminal adenosine is a key determinant of ligation efficiency, with literature classifying A-terminated trimers as 'good' acceptors compared to 'poor' U-terminated trimers like UpUpU [2]. This ensures high yields in block ligation strategies for constructing longer defined-sequence RNAs [2][3].

Conformational Probe for RNA Base-Stacking Interactions

The CD spectrum of UpApA is sensitive to base stacking and local conformation due to the UpA sequence element, unlike adenine homotrimers [4]. This makes UpApA a valuable model compound for calibrating CD-based structural predictions and for studying how uracil placement affects single-stranded RNA topology [4].

Analytical Reference Standard for Oligonucleotide Quality Control

With a defined HPLC retention time (19.1 min) that distinguishes it from the sequence isomer ApApU (19.9 min), UpApA serves as a system suitability standard for anion-exchange or reverse-phase HPLC methods used to analyze complex oligonucleotide mixtures [5]. This is critical for quality control in laboratories synthesizing or characterizing RNA fragments.

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